molecular formula C8H13N3O B1345517 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 58905-32-1

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B1345517
CAS No.: 58905-32-1
M. Wt: 167.21 g/mol
InChI Key: FMWWRALTYIWZEB-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one interacts with various enzymes and proteins, influencing biochemical reactions. It is known to bind with enzymes such as ent-kaurene oxidase (CYP701A), which plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones. By inhibiting this enzyme, this compound effectively reduces gibberellin levels, leading to altered plant growth patterns .

Cellular Effects

The effects of this compound on cellular processes are significant. In plants, it promotes root growth by increasing the levels of endogenous hormones such as indole-3-acetic acid (IAA), abscisic acid (ABA), and gibberellin (GA3). This compound has been shown to enhance primary root length and influence hormone levels, thereby affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of ent-kaurene oxidase, an enzyme involved in the biosynthesis of gibberellins. This inhibition leads to a decrease in gibberellin levels, which in turn affects various physiological processes in plants. Additionally, the compound’s triazole ring structure allows it to form weak interactions such as hydrogen bonds and van der Waals forces with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, with significant changes in hormone levels observed up to 96 hours after treatment .

Dosage Effects in Animal Models

While most studies on this compound have focused on plant models, its effects in animal models are also noteworthy. Different dosages of the compound can lead to varying effects, with higher doses potentially causing toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to gibberellin biosynthesis. By inhibiting ent-kaurene oxidase, the compound disrupts the conversion of ent-kaurene to ent-kaurenoic acid, a precursor of gibberellins. This disruption affects the overall metabolic flux and levels of metabolites involved in plant growth regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its use in agricultural applications .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy in regulating plant growth .

Preparation Methods

The synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a strong Lewis acid catalyst such as aluminum trichloride (AlCl3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has a wide range of scientific research applications:

Properties

IUPAC Name

3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWWRALTYIWZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207651
Record name 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58905-32-1
Record name 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58905-32-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.881
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Record name 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one relate to its fungicidal activity?

A: this compound serves as a key building block for various fungicidal compounds. Research indicates that the triazole ring within its structure plays a crucial role in its fungicidal activity. For instance, [] found that modifying this compound to triadimenol (a reduction product) or its diol derivative significantly influenced its degradation pathway and persistence in soil. This suggests that the specific chemical groups attached to the core structure influence its interaction with the environment and potentially its fungicidal efficacy. Furthermore, studies on similar triazole fungicides like hexaconazole and penconazole [] highlight that the presence and position of halogen atoms (like chlorine) within the molecule significantly impact its adsorption to soil components, ultimately influencing its availability and effectiveness.

Q2: What is the role of soil properties in the effectiveness of this compound based fungicides?

A: Soil properties significantly influence the efficacy of fungicides derived from this compound. [] observed that the degradation rate of triadimefon, a fungicide derived from this compound, varied considerably between mollisol (high organic carbon content) and inseptisol soils. The presence of higher organic carbon content in mollisol led to increased persistence of triadimefon under non-flooded conditions. This suggests that the fungicide binds more readily to organic matter, potentially impacting its availability to target fungi. Conversely, in flooded soils, higher organic carbon content accelerated triadimefon degradation, highlighting the complex interplay between soil properties, environmental conditions, and fungicide breakdown.

Q3: Are there any crystallographic studies available for compounds derived from this compound?

A: Yes, crystallographic studies provide valuable insights into the structural features of these compounds. For example, researchers successfully determined the crystal structure of (Z)-3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one O-2-Chlorobenzyl Oxime Nitrate, a derivative of the compound, using single-crystal X-ray diffraction []. This study revealed the presence of intramolecular hydrogen bonding and provided details about the crystal packing arrangement. Understanding these structural features is crucial for comprehending the compound's stability, interactions with other molecules, and potentially its fungicidal activity.

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